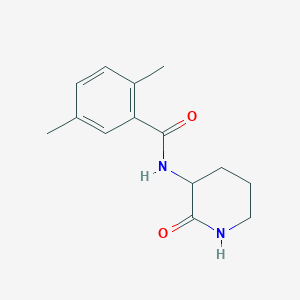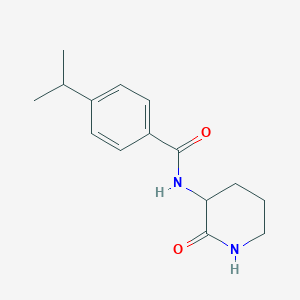
N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide (OPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OPP is a small molecule that belongs to the class of piperidinyl-benzamides and has a molecular weight of 308.4 g/mol. It is a white crystalline powder that is soluble in organic solvents such as DMSO and DMF.
Wirkmechanismus
The mechanism of action of N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which can alter gene expression patterns and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide has been shown to have anti-viral properties by inhibiting the replication of HIV-1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide is its high potency, which allows for the use of lower concentrations in experiments. This can reduce the risk of side effects and increase the specificity of the compound. However, one of the limitations of N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide. One area of research could be the development of new synthesis methods for N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide that are more efficient and cost-effective. Another area of research could be the investigation of the potential use of N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies could be conducted to better understand the mechanism of action of N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide and to identify new targets for its use.
Synthesemethoden
The synthesis of N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide involves the reaction of 4-bromo-2-propanol with 3-amino-2-oxopiperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-fluorobenzoyl chloride to yield the final product, N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Studies have also shown that N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)11-5-7-12(8-6-11)14(18)17-13-4-3-9-16-15(13)19/h5-8,10,13H,3-4,9H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVBZKHWMSCQMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2CCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

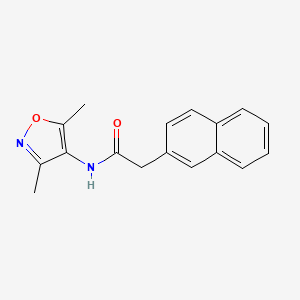
![3-(4-methoxyphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7528250.png)
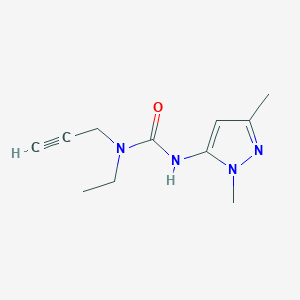
![N-[4-[acetyl(methyl)amino]phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7528263.png)
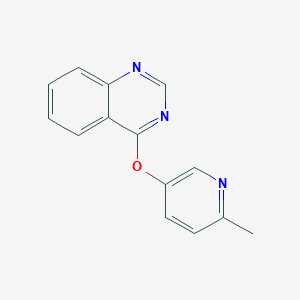
![3-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[(1-ethylpiperidin-4-yl)methyl]benzamide](/img/structure/B7528269.png)
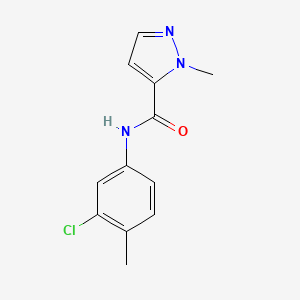
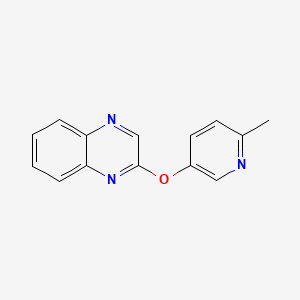
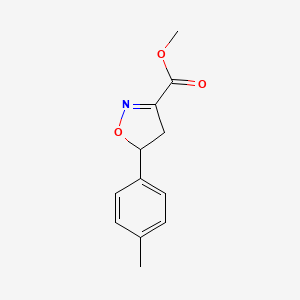
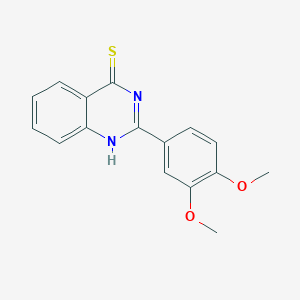

![2-[(4-Acetyl-3-methylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7528305.png)
![1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7528308.png)
